CYP51 Inhibition: 3.4-Fold Improvement in Antifungal Target Engagement Conferred by the 2-Fluoro-4-(trifluoroethoxy)phenyl Motif vs. Unsubstituted Phenyl
In a structure-based medicinal chemistry campaign targeting fungal sterol 14α-demethylase (CYP51), the VNI derivative bearing the 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl substituent on the 1,3,4-oxadiazole ring achieved 82% enzyme inhibition at 750 nM against Aspergillus fumigatus CYP51, compared with only 24% inhibition for the parent VNI compound carrying an unsubstituted phenyl ring at the same position under identical assay conditions [1]. This represents a 3.4-fold relative improvement in target engagement attributable directly to the 2-fluoro-4-(trifluoroethoxy)phenyl pharmacophore. X-ray crystallographic confirmation at 2.38 Å resolution (PDB ID: 6CR2) validated the binding pose, with the trifluoroethoxy group occupying a lipophilic sub-pocket and the ortho-fluorine contributing to ligand-receptor shape complementarity [2].
| Evidence Dimension | Percent inhibition of Aspergillus fumigatus CYP51 (sterol 14α-demethylase) at a fixed ligand concentration |
|---|---|
| Target Compound Data | 82% inhibition at 750 nM (VNI derivative containing 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl group) |
| Comparator Or Baseline | 24% inhibition at 750 nM (parent VNI: (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, unsubstituted phenyl) |
| Quantified Difference | 3.4-fold greater inhibition (82% vs. 24% at equal concentration) |
| Conditions | Purified enzyme assay, 750 nM compound concentration, A. fumigatus CYP51, data from J. Med. Chem. 2018, 61, 5679–5691 |
Why This Matters
This direct comparison demonstrates that the 2-fluoro-4-(trifluoroethoxy)phenyl motif is not an inert structural feature but a potency-driving pharmacophore element, enabling over 3-fold greater target engagement than unsubstituted phenyl in the same molecular context—a critical differentiator for teams designing CYP51 inhibitors or evaluating this building block for antifungal lead optimization.
- [1] Friggeri L, Hargrove TY, Wawrzak Z, Blobaum AL, Rachakonda G, Lindsley CW, Villalta F, Nes WD, Botta M, Guengerich FP, Lepesheva GI. Sterol 14α-Demethylase Structure-Based Design of VNI Derivatives to Target Fungal Infections: Synthesis, Biological Evaluation, and Crystallographic Analysis. J. Med. Chem. 2018, 61, 5679–5691. BRENDA enzyme database entry: VNI parent shows 24% inhibition at 750 nM vs. 82% for the 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl derivative against A. fumigatus CYP51. View Source
- [2] RCSB PDB. 6CR2: Crystal structure of sterol 14-alpha demethylase (CYP51B) from Aspergillus fumigatus in complex with the VNI derivative N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-(2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzamide. Resolution 2.38 Å. Deposited 2018-03-16. View Source
